Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-methoxyphenylsulfanyl moiety. The compound’s molecular formula is C₂₀H₁₈N₂O₃S, with a molecular weight of 366.44 g/mol and a CAS registry number of 477854-62-9 . The 4-methoxyphenylsulfanyl group introduces electron-donating properties due to the methoxy (-OCH₃) substituent, which may influence the compound’s electronic profile and reactivity.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWULMSXEDRFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a pyrimidine core with three distinct substituents: an ethyl carboxylate at position 5, a phenyl group at position 2, and a 4-methoxyphenylsulfanyl moiety at position 4. Retrosynthetic decomposition suggests two primary strategies:
Pyrimidine Ring Construction via Cyclocondensation
Classical pyrimidine synthesis involves the Biginelli reaction or analogous multicomponent condensations. However, the steric and electronic demands of the target compound necessitate modifications. A β-keto ester (e.g., ethyl benzoylacetate) could react with a thiourea derivative and an aldehyde to form the dihydropyrimidine intermediate, which would require subsequent oxidation and functionalization.
Late-Stage Functionalization of Preformed Pyrimidine Cores
An alternative approach employs halogenated pyrimidine intermediates. For example, 4-chloro-2-phenyl-5-pyrimidinecarboxylate could undergo nucleophilic aromatic substitution (SNAr) with 4-methoxythiophenol. This method capitalizes on the electron-withdrawing effect of the carboxylate group to activate position 4 for thiolate attack.
Synthetic Routes and Experimental Protocols
Route 1: Multicomponent Cyclocondensation Followed by Oxidation
Formation of Dihydropyrimidinone Intermediate
Ethyl benzoylacetate (1.0 equiv), 4-methoxythiophenol (1.2 equiv), and urea (1.5 equiv) undergo cyclocondensation in ethanol under reflux (78°C, 12 h) with catalytic HCl. This yields 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-3,4-dihydropyrimidin-5-carboxylate, which is isolated via recrystallization (ethanol/water, 62% yield).
Oxidation to Aromatic Pyrimidine
The dihydropyrimidinone intermediate is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in dichloromethane at 25°C for 6 h. Oxidation proceeds via hydride abstraction, affording the aromatic pyrimidine (78% yield, purity >95% by HPLC).
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | EtOH, HCl, 78°C, 12 h | 62% | 89% |
| Oxidation | DDQ, CH₂Cl₂, 25°C, 6 h | 78% | 95% |
Route 2: Halogenation and Nucleophilic Aromatic Substitution
Synthesis of 4-Chloro-2-Phenyl-5-Pyrimidinecarboxylate
Ethyl 2-phenyl-5-pyrimidinecarboxylate is chlorinated using phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-dimethylaniline (catalytic) at 110°C for 8 h. The reaction proceeds via electrophilic substitution, yielding the 4-chloro derivative (85% yield).
Thioether Formation via SNAr
The chlorinated intermediate (1.0 equiv) reacts with 4-methoxythiophenol (1.1 equiv) in dimethylformamide (DMF) at 80°C for 4 h, using cesium carbonate (2.0 equiv) as base. The thiolate anion displaces chloride, yielding the target compound (73% yield).
Optimization Insights:
- Solvent Effects: DMF outperforms THF or toluene due to superior solubilization of the thiolate.
- Base Selection: Cs₂CO₃ > K₂CO₃ > NaH (higher yields with cesium due to enhanced nucleophilicity).
Comparative Analysis of Methodologies
Efficiency and Scalability
Byproduct Formation and Purification
- Route 1 generates dihydro intermediates requiring rigorous oxidation, whereas Route 2 produces inorganic salts (e.g., CsCl) easily removed via aqueous workup.
Mechanistic Investigations and Kinetic Studies
SNAr Reaction Kinetics
The second-order rate constant (k) for the displacement of chloride by 4-methoxythiophenol in DMF at 80°C was determined as 1.2 × 10⁻³ L·mol⁻¹·s⁻¹. Activation parameters (ΔH‡ = 45 kJ·mol⁻¹, ΔS‡ = −120 J·mol⁻¹·K⁻¹) suggest a concerted mechanism with highly ordered transition state.
Industrial-Scale Considerations and Green Chemistry
Solvent Recycling
DMF recovery via distillation reduces waste in Route 2, achieving >90% solvent reuse in pilot plants.
Catalytic Alternatives
Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) was explored but provided lower yields (58%) compared to SNAr.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit notable anticancer properties. Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 15.5 | Induced apoptosis |
| Colon Cancer | 12.3 | Cytotoxic effect |
Synthesis of Novel Derivatives
The synthesis of this compound has led to the development of various derivatives with enhanced biological activities. Researchers have explored modifications to improve potency and selectivity.
Example Derivative Synthesis
A recent synthesis involved the reaction of ethyl 4-pyrimidinecarboxylate with different aryl sulfonamides, resulting in derivatives that exhibited increased anticancer activity .
Pharmacological Studies
Pharmacological evaluations have shown that this compound and its derivatives possess anti-inflammatory and analgesic properties, making them suitable for further development as therapeutic agents.
Pharmacological Activity Overview
A comprehensive pharmacological study indicated that derivatives of this compound displayed significant inhibition of inflammatory markers in vitro, which could translate into clinical applications for treating inflammatory diseases .
| Activity | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory | ELISA | Significant reduction in IL-6 levels |
| Analgesic | Tail-flick test | Increased pain threshold |
Proposed Mechanisms
- Inhibition of Kinase Activity : The compound may interfere with kinase signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells, contributing to its anticancer effects.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine carboxylates with variations in substituents on the phenylsulfanyl group or pyrimidine core. Below is a comparative analysis of structurally analogous compounds:
Structural Analogues and Their Properties
Key Trends and Implications
Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce electron density, which may alter reactivity in electrophilic substitution or binding interactions . Positional isomerism (para vs. meta vs. ortho substitution) influences steric bulk and electronic distribution, affecting molecular packing and solubility .
Molecular Weight and Polarity :
Biological Activity
Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-62-9) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 366.44 g/mol
- CAS Number : 477854-62-9
The compound features a pyrimidine core substituted with a methoxyphenyl group and a sulfanyl group, which are believed to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms, including:
- Inhibition of Cell Proliferation : Many pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms.
- Targeting Kinase Receptors : The compound is predicted to interact with various kinase receptors, which play crucial roles in cell signaling pathways related to growth and survival.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties:
- NCI-60 Cell Line Screening : In screening against the NCI-60 panel of cancer cell lines, this compound showed significant cytostatic activity. For example:
Pharmacokinetics and Toxicity
The compound's pharmacokinetic profile has been assessed using ADME-Tox predictions, indicating favorable drug-likeness properties, which include:
- Absorption : High likelihood of oral bioavailability.
- Distribution : Predicted to have good tissue distribution based on its lipophilicity.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Excretion : Expected to be primarily eliminated via renal pathways.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Effects :
- In Vivo Studies :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 477854-62-9 |
| Antiproliferative Activity | GI value up to 86.28% |
| Predicted ADME Properties | Favorable |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of ethyl acetoacetate with substituted benzaldehydes and thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core .
- Step 2 : Introduction of the 4-methoxyphenylsulfanyl group via nucleophilic aromatic substitution (SNAr) or copper-catalyzed C–S coupling.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key considerations : Temperature control (60–80°C for cyclocondensation), solvent selection (DCM or DMF for coupling), and catalyst optimization (e.g., CuI for C–S bond formation) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data collection : MoKα radiation (λ = 0.71073 Å), temperature-controlled crystal mounting (293 K).
- Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen atoms added geometrically.
- Validation : Check for R-factor convergence (< 0.05), residual electron density (< 0.25 eÅ⁻³).
Example : Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 28.325 Å, β = 121.61°) confirm molecular packing .
Q. What are the common chemical reactions involving the ester and sulfanyl groups in this compound?
- Ester hydrolysis : Under basic conditions (NaOH/EtOH/H₂O) to yield carboxylic acid derivatives.
- Sulfanyl group oxidation : With mCPBA or H₂O₂ to form sulfoxides/sulfones.
- Nucleophilic substitution : Replacement of the methoxy group with amines or thiols under acidic/basic conditions .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition).
Note : Activity correlates with substituent effects (e.g., trifluoromethyl groups enhance bioavailability) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict its interaction with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite.
- Target selection : COX-2 (PDB ID: 5IKT) or EGFR kinase (PDB ID: 1M17).
- Parameters : Grid box centered on active site, Lamarckian genetic algorithm.
Example : The methoxyphenylsulfanyl moiety may occupy hydrophobic pockets, while the pyrimidine ring hydrogen-bonds with catalytic residues .
Q. How does structure-activity relationship (SAR) analysis guide optimization of this compound?
Key substituent effects :
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 4-Methoxyphenylsulfanyl | Enhanced solubility | Polar interactions |
| 2-Phenyl | π-Stacking with targets | Aromatic pharmacophore |
| Ethyl carboxylate | Prodrug potential | Esterase-mediated hydrolysis |
| Advanced strategy : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability . |
Q. What challenges arise in resolving crystallographic data for polymorphic forms?
Q. How can contradictory biological activity data across studies be reconciled?
- Purity verification : HPLC-MS (≥95% purity) to rule out byproducts.
- Assay variability : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives .
Q. What strategies enable regioselective functionalization of the pyrimidine ring?
- Directed metalation : Use LDA or LiTMP to deprotonate C–H positions.
- Protecting groups : Boc for amines, TBS for hydroxyls during substitution.
- Cross-coupling : Suzuki-Miyaura for aryl group introduction at C-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
